

Comparative study of different catalysts for dibenzothiophene hydrodesulfurization

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A Comparative Guide to Catalysts for **Dibenzothiophene** Hydrodesulfurization

The removal of sulfur from fuel oils, a process known as hydrodesulfurization (HDS), is a critical process in the refining industry to meet environmental regulations and prevent catalyst poisoning in downstream processes. **Dibenzothiophene** (DBT) and its alkylated derivatives are among the most refractory sulfur-containing compounds found in diesel fuels, making their removal a significant challenge. The efficiency of the HDS process is highly dependent on the catalyst employed. This guide provides a comparative overview of different catalysts used for the HDS of DBT, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers, scientists, and drug development professionals in this field.

Catalyst Performance: A Comparative Analysis

The performance of various catalysts in the hydrodesulfurization of **dibenzothiophene** is summarized below. The data highlights the conversion of DBT and the selectivity towards the two main reaction pathways: direct desulfurization (DDS) which produces biphenyl (BP), and hydrogenation (HYD) which leads to cyclohexylbenzene (CHB) and bicyclohexyl (BCH).



| Catalyst | Support | Promot er(s) | Temper ature (°C) | Pressur e (MPa) | DBT Convers ion (%) | HYD/DD S Ratio | Referen ce |
|-------------------------|---------------------------------------|-----------------|-------------------------|--------------------|---------------------------|-------------------|---------------|
| NiMoS/A- Zr(G) | Hierarchi cally Porous Al2O3 | Ni, Mo, Zr | 300 | 3.5 | High Activity | - | [1] |
| Pd-Ni- Mo/Al2O 3 | Al2O3 | Pd, Ni, Mo | 120 | 1.0 | 70 | - | [2][3] |
| Ni- Mo/Al2O 3 | Al2O3 | Ni, Mo | 160 | 3.0 | >21 | - | [2][3] |
| Ni nanoparti cles | H+-Y zeolite | Ni | - | - | Active & Stable | - | [4] |
| H-NiMo- 150-400 | - | Ni, Mo | 320 | - | 94.7 | - | [5] |
| NiMoW/A I-Ce(15) | Al2O3- CeO2 | Ni, Mo, W | 320 | 5.5 | 97 | 1.6 | [6] |
| NiMo/TiO 2-n | Mesopor ous TiO2 | Ni, Mo, K | - | - | ~100 | Favors DDS | [7] |
| {Mo132}/ AC | Activated Carbon | Mo | Room Temp | - | 99.5 (Oxidativ e) | - | [8] |

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The table aims to provide a general overview.

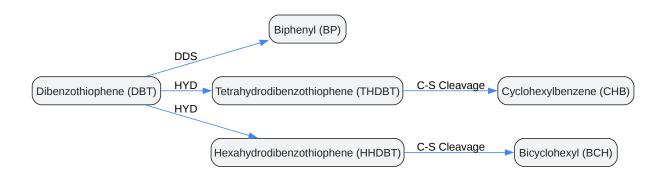
Reaction Pathways and Experimental Workflow



The hydrodesulfurization of **dibenzothiophene** proceeds primarily through two distinct pathways:

- Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the DBT molecule, leading to the formation of biphenyl (BP).
- Hydrogenation (HYD): In this route, one of the aromatic rings of DBT is first hydrogenated to form tetrahydrodibenzothiophene (THDBT) or hexahydrodibenzothiophene (HHDBT).
 Subsequent C-S bond cleavage then results in the formation of cyclohexylbenzene (CHB) or bicyclohexyl (BCH).

The choice of catalyst and reaction conditions can significantly influence the dominant reaction pathway. For instance, Ni-promoted catalysts are known to favor the DDS route, while catalysts with strong hydrogenation functions, such as those containing noble metals or supported on acidic materials, tend to promote the HYD pathway.[4][9]

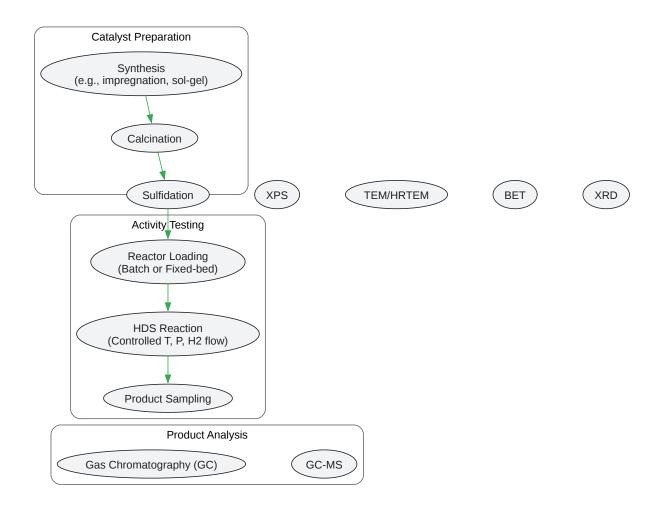


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Dibenzothiophene HDS reaction pathways.

A typical experimental workflow for evaluating the performance of HDS catalysts is depicted below. The process generally involves catalyst synthesis and characterization, followed by activity testing in a reactor system and subsequent product analysis.





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General experimental workflow for HDS catalyst testing.



Detailed Experimental Protocols

The following sections outline typical experimental procedures for the synthesis, characterization, and activity testing of HDS catalysts for DBT conversion.

Catalyst Synthesis (Co-impregnation Method)

A common method for preparing supported Ni-Mo catalysts is co-impregnation.[1]

- Support Preparation: The support material (e.g., γ-Al2O3) is dried to remove adsorbed water.
- Impregnation Solution: Aqueous solutions of ammonium heptamolybdate tetrahydrate ((NH4)6Mo7O24·4H2O) and nickel nitrate hexahydrate (Ni(NO3)2·6H2O) are prepared with the desired Ni/(Ni+Mo) molar ratio (e.g., 0.3) and Mo content (e.g., 20 wt%).
- Impregnation: The impregnation solution is added dropwise to the support material with constant stirring. The mixture is then aged, for instance, at room temperature in a rotary evaporator for 2 hours.
- Drying and Calcination: The resulting solid is dried, typically at 105°C for 12 hours, followed by calcination in air at a high temperature (e.g., 450°C for 4 hours) to decompose the precursors and form the metal oxides on the support.

Catalyst Characterization

A suite of characterization techniques is employed to understand the physicochemical properties of the catalysts, which are crucial for interpreting their catalytic performance.

- X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.
- N2 Physisorption (BET method): To determine the specific surface area, pore volume, and pore size distribution.
- High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the morphology and dispersion of the active sulfide phases (e.g., MoS2 slabs).
- X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the chemical states of the elements.



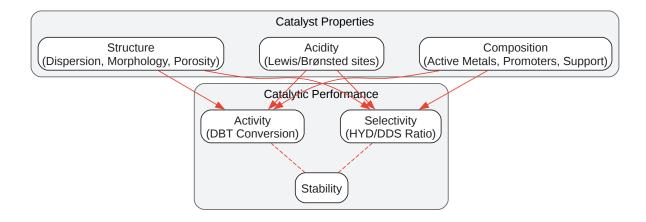
 Temperature-Programmed Reduction (H2-TPR): To investigate the reducibility of the metal oxide species.

Hydrodesulfurization Activity Testing

The catalytic activity is typically evaluated in a high-pressure reactor system.

- Catalyst Sulfidation: Prior to the HDS reaction, the calcined catalyst is converted to its active sulfide form. This is typically done by treating the catalyst with a mixture of H2S and H2 (e.g., 10-15% H2S/H2) at an elevated temperature (e.g., 400°C) for several hours.[1][6]
- Reaction Setup: A known amount of the sulfided catalyst is loaded into a reactor (e.g., a
 batch or fixed-bed reactor). The reactor is then filled with a model fuel, which is a solution of
 DBT in a solvent like hexadecane or decalin (e.g., 500 ppm S from DBT).[1][6]
- Reaction Conditions: The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 3.5 5.5 MPa) and heated to the reaction temperature (e.g., 300 320°C).[1]
 [6] The reaction mixture is stirred to ensure good contact between the reactants and the catalyst.
- Product Analysis: Liquid samples are periodically withdrawn from the reactor and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to determine the concentrations of DBT and the reaction products. This allows for the calculation of DBT conversion and the selectivity towards different products.





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Catalyst properties and their influence on performance.

Conclusion

The development of highly active and selective catalysts is paramount for achieving deep hydrodesulfurization of diesel fuels. This guide has provided a comparative overview of various catalytic systems for the HDS of **dibenzothiophene**. The choice of active metals, promoters, and support materials significantly influences the catalyst's performance by affecting its structural and acidic properties.[1] NiMo-based catalysts remain a cornerstone in HDS, with performance enhancements achieved through the use of novel supports, addition of promoters like Pd and W, and optimization of synthesis methods.[2][5][6] The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers working on the rational design of next-generation HDS catalysts.

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